molecular formula C15H18N6 B11283251 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11283251
M. Wt: 282.34 g/mol
InChI Key: VYVQXMIMUJKXHU-UHFFFAOYSA-N
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Description

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-methyl-3-phenyl-1H-pyrazole with 1,3-diketones under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

1-methyl-4-N-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-3-9-16-15-19-13(18-11-7-5-4-6-8-11)12-10-17-21(2)14(12)20-15/h4-8,10H,3,9H2,1-2H3,(H2,16,18,19,20)

InChI Key

VYVQXMIMUJKXHU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3

Origin of Product

United States

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